molecular formula C16H10ClN3OS B2856306 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide CAS No. 912763-30-5

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide

Cat. No. B2856306
CAS RN: 912763-30-5
M. Wt: 327.79
InChI Key: VHLJHKPMSGHWSS-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), a receptor that is involved in pain sensation and inflammation.

Scientific Research Applications

Anticancer Activity

Research has demonstrated the synthesis and evaluation of benzothiazole derivatives for their anticancer properties. For instance, derivatives of indapamide, including compounds with benzothiazole structures, have shown significant pro-apoptotic activity on melanoma cell lines, with specific compounds inhibiting human carbonic anhydrase isoforms relevant to cancer progression (Yılmaz et al., 2015). Another study on 4-thiazolidinone derivatives containing a benzothiazole moiety reported antitumor screening against various cancer cell lines, highlighting compounds with significant anticancer activity (Havrylyuk et al., 2010).

Anticonvulsant and Benzodiazepine Receptor Agonism

Compounds with a benzothiazole structure have been synthesized and evaluated for their anticonvulsant activity and ability to act as benzodiazepine receptor agonists. One study reported the design, synthesis, and pharmacological evaluation of novel 4-thiazolidinone derivatives as anticonvulsant agents with potential benzodiazepine pharmacological effects (Faizi et al., 2017).

Photocatalytic Degradation and Environmental Applications

The application of compounds in the photocatalytic degradation of pollutants has been explored, with studies indicating that benzothiazole derivatives can enhance the rate of mineralization of certain pollutants, suggesting their potential use in environmental remediation (Torimoto et al., 1996).

Antimicrobial Activity

Research on benzothiazole derivatives has also highlighted their antimicrobial potential. Synthesis and evaluation of compounds for their antimicrobial activity against various bacteria and fungi have been reported, with certain derivatives showing considerable efficacy (Desai et al., 2013).

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3OS/c1-9-2-7-12(17)14-13(9)19-16(22-14)20-15(21)11-5-3-10(8-18)4-6-11/h2-7H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLJHKPMSGHWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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